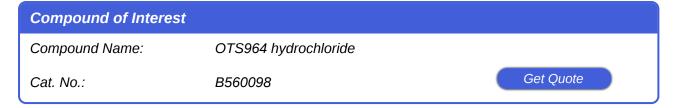


OTS964 Hydrochloride: A Technical Guide to its Chemical Properties and Biological Activity

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For Researchers, Scientists, and Drug Development Professionals

Introduction

OTS964 hydrochloride is a potent and selective small molecule inhibitor of T-LAK cell-originated protein kinase (TOPK), also known as PDZ-binding kinase (PBK).[1][2][3] TOPK is a serine/threonine kinase that is highly expressed in a wide variety of human cancers and is correlated with poor prognosis, making it a compelling target for cancer therapy.[4][5] OTS964 has demonstrated significant anti-tumor activity in both in vitro and in vivo models, primarily by inducing cytokinesis failure, which subsequently leads to apoptosis in cancer cells.[2][5] This technical guide provides a comprehensive overview of the chemical properties, biological activity, and key experimental methodologies associated with OTS964 hydrochloride.

Chemical and Physical Properties

OTS964 hydrochloride is a crystalline solid.[6][7] Its chemical structure and core properties are summarized below.



Property	Value	Source	
IUPAC Name	(R)-9-(4-(1- (dimethylamino)propan-2- yl)phenyl)-8-hydroxy-6- methylthieno[2,3-c]quinolin- 4(5H)-one hydrochloride	[2]	
CAS Number	1338545-07-5	[2][8]	
Molecular Formula	C23H24N2O2S · HCl	[6][9]	
Molecular Weight	428.97 g/mol	[8][9]	
Appearance	Crystalline Solid / Solid Powder	[2][6]	
Purity	≥98%	[7]	

Solubility and Storage

Proper handling and storage are critical for maintaining the integrity and activity of **OTS964 hydrochloride**.



Parameter	Details	Source	
Solubility	DMSO: ≥ 83.33 mg/mL (194.26 mM)[10]; 79 mg/mL (184.16 mM)[1]; 30 mg/mL (69.93 mM)[6][8] Ethanol: 1 mg/mL (2.33 mM)[1] Water: < 1 mg/mL (insoluble or slightly soluble)[1]; 2 mg/mL (4.66 mM) with sonication and heat[10]	[1][6][8][10]	
Storage (Powder)	-20°C for 3 years. Store in a dry and dark place.	[1][2]	
Storage (In Solvent)	-80°C for up to 1 year. Aliquot to avoid repeated freeze-thaw cycles.	[1][8]	

Note: Sonication is often recommended to facilitate dissolution in solvents like DMSO and Ethanol.[1] Hygroscopic nature of DMSO can reduce solubility, so fresh solvent is recommended.[8][10]

Mechanism of Action

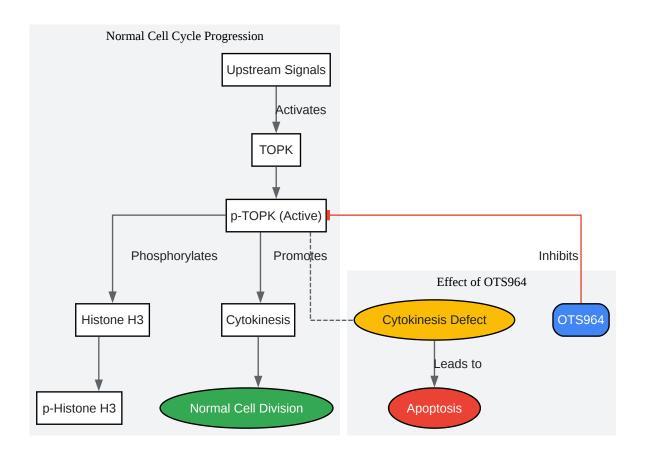
OTS964 is a dual inhibitor, with high affinity for both TOPK and Cyclin-dependent kinase 11 (CDK11).[8][10][11]

- TOPK Inhibition: OTS964 is a potent inhibitor of TOPK with a reported IC₅₀ of 28 nM.[10][11] [12] TOPK is a key regulator of mitosis, specifically cytokinesis. Inhibition of TOPK by OTS964 disrupts this process, leading to the formation of intercellular bridges and cytokinesis defects. This ultimately triggers apoptosis in cancer cells.[1][2][5] A downstream effect of TOPK inhibition is the decreased phosphorylation of its substrates, such as histone H3.[4][13]
- CDK11 Inhibition: OTS964 also binds to CDK11B with a high affinity (Kd of 40 nM).[8][10][11] CDK11 plays a crucial role in the regulation of transcription and pre-mRNA splicing.[14][15]



The contribution of CDK11 inhibition to the overall anti-cancer effect of OTS964 is an area of active research.

The primary mechanism of action leading to cell death is illustrated in the signaling pathway below.



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Caption: OTS964 inhibits active TOPK, disrupting cytokinesis and inducing apoptosis.



In Vitro Potency

OTS964 demonstrates potent growth-inhibitory effects across a wide range of human cancer cell lines, particularly those with positive TOPK expression.[1][8] The effect is significantly weaker in TOPK-negative cells, such as HT29, supporting its on-target activity.[11][16]

Cell Line	Cancer Type	IC50 (nM)	Source
LU-99	Lung Cancer	7.6	[1][11][16]
HepG2	Liver Cancer	19	[1][11][16]
Daudi	Burkitt's Lymphoma	25	[1][11][16]
A549	Lung Cancer	31	[1][11][16]
UM-UC-3	Bladder Cancer	32	[1][11][16]
HCT-116	Colon Cancer	33	[1][11][16]
MKN1	Stomach Cancer	38	[1][11][16]
MKN45	Stomach Cancer	39	[1][11][16]
22Rv1	Prostate Cancer	50	[1][11][16]
DU4475	Breast Cancer	53	[1][11][16]
T47D	Breast Cancer	72	[1][11][16]
MDA-MB-231	Breast Cancer	73	[1][11][16]
HT29	Colon Cancer (TOPK-negative)	290	[1][11][16]

Experimental Protocols Cell Viability Assay for IC₅₀ Determination (MTT/CCK-8 Method)

Determining the half-maximal inhibitory concentration (IC₅₀) is a fundamental assay for assessing the potency of a compound.[17] Colorimetric assays like MTT and CCK-8 are commonly used.[18][19]



Objective: To quantify the concentration of **OTS964 hydrochloride** that inhibits cell viability by 50%.

Materials:

- Cancer cell line of interest
- Complete culture medium
- 96-well cell culture plates
- OTS964 hydrochloride
- DMSO (for stock solution)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 reagent
- MTT Solubilization Solution (e.g., acidified isopropanol or DMSO)
- Microplate reader

Methodology:

- · Cell Seeding:
 - Harvest cells during the logarithmic growth phase.
 - Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 μL of medium).[20][21]
 - Incubate the plate overnight at 37°C and 5% CO₂ to allow for cell adherence.[1][8]
- Compound Preparation and Treatment:
 - Prepare a concentrated stock solution of OTS964 hydrochloride in fresh DMSO.
 - Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations.

Foundational & Exploratory





 \circ Remove the old medium from the cells and add 100 μ L of the medium containing the various OTS964 concentrations (and a vehicle control, e.g., 0.1% DMSO).

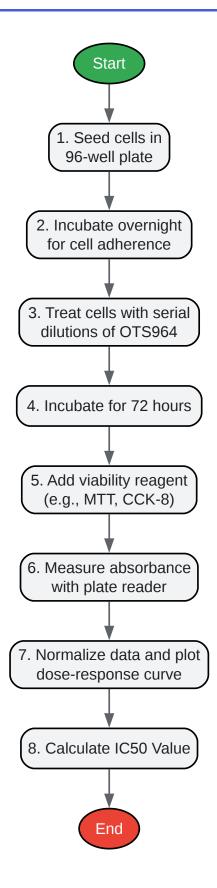
Incubation:

Incubate the treated plates for a specified period, typically 72 hours, at 37°C and 5% CO₂.
 [1][8][20]

· Viability Measurement:

- For MTT Assay: Add 10 μL of MTT solution (5 mg/mL) to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals. Add 100 μL of solubilization solution to dissolve the crystals.[19][21]
- For CCK-8 Assay: Add 10 μL of CCK-8 reagent to each well and incubate for 1-4 hours.
 Viable cells reduce the WST-8 salt to a soluble orange formazan product.[19][22]
- Data Acquisition and Analysis:
 - Measure the absorbance on a microplate reader. The wavelength is typically 570 nm for MTT and 450 nm for CCK-8.[1][8][19]
 - Normalize the data to the vehicle-treated control wells (representing 100% viability).
 - Plot the percent inhibition against the log of the OTS964 concentration.
 - Use non-linear regression (sigmoidal dose-response curve) to calculate the IC₅₀ value.[23]





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Caption: Workflow for determining the IC₅₀ value of OTS964 using a cell viability assay.



In Vivo Activity

In xenograft models using human cancer cells, OTS964 has demonstrated remarkable efficacy. [6] While administration of the free compound can cause transient hematopoietic side effects like leukocytopenia, a liposomal formulation of OTS964 was shown to cause complete regression of transplanted tumors in mice without adverse reactions. [2][8] Furthermore, oral administration of the free compound also achieved complete tumor regression, suggesting its potential for practical clinical application. [10][13]

Conclusion

OTS964 hydrochloride is a well-characterized, potent inhibitor of TOPK and CDK11 with significant anti-cancer properties. Its mechanism of inducing cytokinesis failure leading to apoptosis is well-documented across numerous cancer cell lines. The availability of detailed chemical data, in vitro potency profiles, and established experimental protocols makes it a valuable tool for cancer research and a promising candidate for further drug development.

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